N-(4-acetylphenyl)-2-bromobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSLLHXTZOTBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Research Context of N 4 Acetylphenyl 2 Bromobenzamide
Significance of Benzamide (B126) and Acetylphenyl Moieties in Contemporary Chemical Research
The structural framework of N-(4-acetylphenyl)-2-bromobenzamide is built upon two key components: a benzamide core and an acetylphenyl group. Both of these moieties are significant in their own right within the field of chemical and pharmaceutical research.
The benzamide moiety, the simplest amide derivative of benzoic acid, is a foundational structure in medicinal chemistry. wikipedia.org Benzamide and its derivatives are extensively researched due to their wide-ranging biological and pharmacological applications. researchgate.netnih.gov They are recognized as crucial pharmacophores in drug discovery and have been reported to exhibit antimicrobial, analgesic, anticancer, and enzyme inhibitory activities. researchgate.netnih.gov For instance, certain benzamide derivatives are investigated as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in various diseases. nih.gov The versatility of the benzamide scaffold makes it a valuable building block in organic synthesis, with many synthetic methods focusing on the formation of the amide bond, a linkage central to numerous biological processes. researchgate.netnih.gov
The acetylphenyl group, essentially an acetophenone (B1666503) derivative, also plays an important role in various areas of chemical research. The acetyl group itself is crucial in many biological processes. bohrium.com The presence of an acetylphenyl moiety in a molecule can influence its reactivity and potential applications. For example, research on N-(4-acetylphenyl)-2-cyanoacetamide has explored its reactions with various electrophilic reagents to synthesize a range of heterocyclic compounds, demonstrating the synthetic utility of the acetylphenyl group. researchcommons.org Furthermore, studies on related compounds like (o-acetylphenyl)ferrocene have investigated how the acetylphenyl group can interact with metal ions, affecting the molecule's oxidation reactivity, which has implications for biological applications. researchgate.net
Contextualization within Brominated Organic Compounds and Their Research Relevance
This compound is classified as a brominated organic compound due to the presence of a bromine atom on one of its phenyl rings. Bromination is a fundamental transformation in organic synthesis, and the resulting bromo-organic compounds are of significant interest. nih.govacs.org These compounds serve as important intermediates in the production of pharmaceuticals, agrochemicals, and dyes. researchgate.net
The carbon-bromine (C-Br) bond's reactivity is a key aspect of its utility. researchgate.net The relative ease of homolysis of the C-Br bond and the high reactivity of the bromine atom allow for a wide array of synthetic transformations. researchgate.net Bromo-organic compounds are used in various reactions, including bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, and substitutions. nih.govsci-hub.se The development of solid bromine carriers has grown significantly as a safer alternative to using hazardous molecular bromine. acs.orgsci-hub.se
In industry, organic bromine compounds have a broad range of applications, most notably as flame retardants. researchgate.net They are also used as biocides, particularly for water treatment. researchgate.net The study of brominated organic compounds extends to understanding their environmental presence and impact, as seen in research on the release of volatile brominated compounds from polymeric flame retardants. nih.gov The synthesis of this compound and similar structures often involves reactions like the Goldberg reaction, a copper-catalyzed N-arylation method that is effective for coupling aryl bromides with amides. psu.edu
Synthetic Strategies for N 4 Acetylphenyl 2 Bromobenzamide and Structural Analogues
Established Synthetic Pathways for the 2-Bromobenzamide (B1207801) Scaffold
The 2-bromobenzamide core is a common structural motif in organic synthesis. Its preparation typically involves two key transformations: the formation of the amide bond (amidation) and the introduction of the bromine atom at the ortho position of the benzoyl group (halogenation).
Amidation Reactions for Benzamide (B126) Formation
The formation of the benzamide linkage is a fundamental reaction in organic chemistry. A primary route to N-substituted benzamides, including the 2-bromobenzamide scaffold, is the reaction of a benzoic acid derivative with an amine.
One of the most common methods involves the conversion of 2-bromobenzoic acid into a more reactive acyl halide, typically 2-bromobenzoyl chloride . sigmaaldrich.comprepchem.com This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). prepchem.com The resulting 2-bromobenzoyl chloride is then reacted with an appropriate amine to form the desired amide. For instance, reaction with ammonia (B1221849) would yield the primary 2-bromobenzamide. youtube.com
Alternatively, direct condensation of 2-bromobenzoic acid with an amine can be accomplished using coupling agents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Another approach involves the use of boric acid as a catalyst for the dehydrative amidation of benzoic acids with aromatic amines, presenting a milder and more environmentally friendly option. researchgate.netasianpubs.org
A simplified representation of the amidation process starting from 2-bromobenzoic acid is depicted below:
Scheme 1: General Amidation of 2-Bromobenzoic Acid
Br-C₆H₄-COOH + Amine --(Activating Agent/Catalyst)--> Br-C₆H₄-CONH-R + H₂O
Where R can be a hydrogen or an organic substituent.
Halogenation Strategies for Ortho-Bromination of Benzamides
When starting with benzamide or a substituted benzamide that lacks the ortho-bromo substituent, regioselective halogenation is required. Directing group strategies are often employed to achieve ortho-selectivity. The amide group itself can act as a directing group, facilitating electrophilic substitution at the ortho position.
For example, the treatment of benzamide with bromine (Br₂) in the presence of a base like sodium hydroxide (B78521) can lead to the formation of a mixture of 2-bromobenzamide and 4-bromobenzamide. askfilo.com To enhance the selectivity for the ortho position, transition-metal-catalyzed C-H activation has emerged as a powerful tool. Catalysts based on palladium acs.org and ruthenium researchgate.net have been shown to effectively direct the bromination to the ortho position of the benzamide ring using brominating agents like N-bromosuccinimide (NBS). Iridium-catalyzed C-H activation has also been explored for the ortho-halogenation of benzamides. rsc.orgrsc.org
Table 1: Comparison of Ortho-Bromination Methods for Benzamides
| Method | Catalyst/Reagent | Halogen Source | Key Features |
|---|---|---|---|
| Direct Bromination | Base (e.g., NaOH) | Br₂ | Can produce a mixture of isomers. askfilo.com |
| Palladium-Catalyzed | Pd(OAc)₂ | NBS | High regioselectivity for the ortho position. acs.org |
| Ruthenium-Catalyzed | Ru-complex | NBS | Effective ortho-C-H bromination. researchgate.net |
| Iridium-Catalyzed | [Cp*IrCl₂]₂ | NBS | Requires higher catalyst loading and longer reaction times compared to iodination. rsc.org |
Approaches for Integrating the 4-Acetylphenyl Moiety
The introduction of the 4-acetylphenyl group to form the final N-(4-acetylphenyl)-2-bromobenzamide can be achieved through several synthetic strategies, primarily involving either the formation of the C-N bond via cross-coupling reactions or by starting with a pre-functionalized acetylphenyl precursor.
Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Reactions, Suzuki-Miyaura, Goldberg Reactions)
Cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds. In the context of synthesizing this compound, these reactions typically involve coupling 2-bromobenzamide with a suitable 4-acetylphenyl partner.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a widely used method for the N-arylation of amides. acs.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would entail the coupling of 2-bromobenzamide with a 4-acetylphenyl-containing reactant. The efficiency of these reactions is often dependent on the choice of phosphine (B1218219) ligand. nih.govrsc.org
Goldberg Reaction: This copper-catalyzed N-arylation reaction is an alternative to palladium-based methods and can be particularly effective for the amidation of aryl halides. nih.govacs.org The reaction typically involves heating an aryl halide with an amide in the presence of a copper catalyst and a base. A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which could be adapted for this synthesis. nih.govorganic-chemistry.orgacs.org
Suzuki-Miyaura Coupling: While primarily known for C-C bond formation, variations of the Suzuki-Miyaura coupling can also be used to form C-N bonds. This would involve the reaction of an aryl boronic acid with an amine derivative.
Derivatization from Acetylphenyl Precursors
A more direct and often preferred method for synthesizing this compound is to start with a readily available acetylphenyl precursor, namely 4-aminoacetophenone (also known as 4'-aminoacetophenone). This approach simplifies the synthesis by forming the amide bond directly between the two key fragments.
The most straightforward synthesis involves the acylation of 4-aminoacetophenone with 2-bromobenzoyl chloride. sigmaaldrich.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method is generally high-yielding and proceeds under mild conditions.
An alternative involves the direct coupling of 2-bromobenzoic acid with 4-aminoacetophenone using a suitable coupling agent, as described in the amidation section (2.1.1).
Scheme 2: Synthesis from 4-Aminoacetophenone
Br-C₆H₄-COCl + H₂N-C₆H₄-COCH₃ --(Base)--> Br-C₆H₄-CONH-C₆H₄-COCH₃ + HCl
Development of Novel and Efficient Synthetic Protocols
Research continues to focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of N-aryl amides. One area of development is the use of hypervalent iodine reagents to mediate the aza-Hofmann-type rearrangement of amidines to N-arylamides. mdpi.com This provides an alternative route starting from nitriles.
Furthermore, advancements in palladium-catalyzed reactions, such as dual C-H arylation/cyclization reactions, showcase the ongoing innovation in constructing complex molecules containing the benzamide framework. acs.org While not directly applied to the title compound, these novel methodologies could potentially be adapted for its synthesis or the synthesis of its more complex analogues. The development of new catalyst systems, including those based on supported nanoparticles, also aims to improve reaction efficiency, reduce catalyst loading, and simplify product purification. researchgate.net
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. These strategies are particularly valuable for the construction of N-aryl benzamides, offering significant advantages in terms of reduced reaction times, simplified purification procedures, and minimized waste generation.
A notable example is the multicomponent synthesis of o-arylated benzamides, which can be achieved through the palladium-catalyzed direct assembly of benzoyl chlorides, aryl iodides, and various o-aminophenols. nih.gov This method utilizes o-aminophenol (OAP) as a practical and inexpensive directing group precursor, demonstrating broad substrate tolerance. nih.gov
Transition-metal-free MCRs have also emerged as a powerful tool. For instance, the reaction of arynes, isocyanides, and water can furnish benzamide derivatives in moderate to good yields under mild conditions. acs.org This approach showcases the utility of water as a reactant in environmentally benign amide synthesis. organic-chemistry.org Mechanistic studies using D2O have confirmed the roles of protonation and hydrolysis in the formation of the final benzamide product. organic-chemistry.org
Furthermore, domino reactions, a subset of one-pot reactions where subsequent transformations occur under the same reaction conditions, have been successfully employed. An iodine/tert-butyl hydroperoxide (I2/TBHP) mediated domino reaction of isatins with 2-amino-N-aryl/alkyl benzamides provides a route to complex quinazoline-amide hybrid molecules. rsc.org This method is advantageous due to its high functional group tolerance and relatively short reaction times. rsc.org
The following table summarizes various one-pot and multicomponent approaches for the synthesis of benzamide derivatives.
Table 1: One-Pot and Multicomponent Synthesis of Benzamide Derivatives
| Reaction Type | Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Multicomponent Reaction | Benzoyl chlorides, aryl iodides, o-aminophenols | Palladium catalyst | Rapid synthesis of o-arylated benzamides. nih.gov |
| Multicomponent Reaction | Arynes, isocyanides, water | Transition-metal-free | Environmentally benign, moderate to good yields. acs.orgorganic-chemistry.org |
| Domino Reaction | Isatins, 2-amino-N-aryl/alkyl benzamides | I2/TBHP | Synthesis of quinazoline-amide hybrids, high functional group tolerance. rsc.org |
Catalytic Systems for Carbon-Nitrogen Bond Formation
The formation of the carbon-nitrogen (C-N) amide bond is a fundamental transformation in organic synthesis. Modern catalysis has provided a diverse toolkit of efficient methods for forging this crucial linkage, often with high selectivity and functional group compatibility.
Palladium-Catalyzed Cross-Coupling:
Palladium-based catalysts have been extensively studied and are highly effective for the intermolecular amidation of aryl halides. The pioneering work in this area demonstrated the utility of specific ligands, such as Xantphos, in facilitating these reactions. scirp.org Microwave-assisted aminocarbonylation of aryl halides, including aryl bromides, in water using a palladium catalyst and molybdenum hexacarbonyl as a solid carbon monoxide source, has been developed as a rapid and efficient method for benzamide synthesis. acs.org
A significant advancement is the development of dual catalytic systems. For example, a copper-palladium dual catalyst system has been successfully applied to the amide styrylation reaction between styryltrifluoroborates and amides, yielding products in high yields. scirp.org In this system, the copper catalyst activates the N-H bond of the amide, while the palladium catalyst activates the carbon-boron bond of the styryltrifluoroborates. scirp.org
Nickel-Catalyzed Cross-Coupling:
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for C-N bond formation. Nickel hydride (NiH) catalyzed hydroamination of alkenes and alkynes is a notable strategy for synthesizing amine derivatives. rsc.org This method avoids the need for stoichiometric organometallic reagents and is compatible with a wide range of functional groups. rsc.org Recent advancements have focused on achieving regiocontrolled C-N bond formation in unactivated aliphatic alkanes. rsc.org Nickel catalysts have also been employed for the cross-coupling of aryl amide C-N bonds with various nucleophiles. acs.org
Other Catalytic Systems:
Beyond palladium and nickel, other transition metals and even metal-free systems have been developed. Iodine has been shown to catalyze the amidation of tertiary amines with acyl chlorides through oxidative C-N bond cleavage under mild conditions. organic-chemistry.org Furthermore, base-promoted N-arylation of benzamides with aryl iodides using potassium carbonate in the presence of a ligand like DMEDA offers a transition-metal-free alternative. thieme-connect.com
The table below provides an overview of different catalytic systems for C-N bond formation in the synthesis of benzamides.
Table 2: Catalytic Systems for C-N Bond Formation in Benzamide Synthesis
| Catalyst System | Reaction Type | Reactants | Key Features |
|---|---|---|---|
| Palladium/Xantphos | Intermolecular Amidation | Aryl halides, amides | Pioneering work in Pd-catalyzed amidation. scirp.org |
| Palladium/Mo(CO)6 | Microwave-assisted Aminocarbonylation | Aryl halides, amines | Rapid synthesis in water, high yields. acs.org |
| Copper/Palladium | Dual Catalytic Amide Styrylation | Styryltrifluoroborates, amides | High yields, synergistic activation. scirp.org |
| Nickel Hydride | Hydroamination | Alkenes/Alkynes, amines | Economical, avoids stoichiometric organometallics. rsc.org |
| Iodine | Oxidative Amidation | Tertiary amines, acyl chlorides | Mild, metal-free C-N bond cleavage. organic-chemistry.org |
Purification and Isolation Methodologies for High-Purity Compounds
The synthesis of a target compound is only complete upon its successful purification and isolation in a high-purity form. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and melting point, as well as the nature of the impurities present.
Crystallization:
Recrystallization is a powerful and widely used technique for purifying solid compounds. ontosight.ai The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by slow cooling to induce crystallization of the desired compound, leaving impurities behind in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For N-aryl benzamides, recrystallization from solvents like ethyl acetate (B1210297), toluene, or heptane (B126788) is common. mdpi.comdtu.dk In some cases, a mixture of diastereomeric amides can be separated and purified by recrystallization to improve the diastereomeric ratio. beilstein-journals.org
Chromatography:
Chromatography is a versatile separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.
Column Chromatography: This is a standard method for purifying organic compounds. rsc.orgrsc.org A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. rsc.org A solvent or a mixture of solvents (the eluent) is then passed through the column, and the components of the mixture are separated based on their affinity for the stationary phase. For this compound and its analogs, mixtures of petroleum ether and ethyl acetate are often used as the eluent. rsc.org
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the purity of a compound. google.com It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of adsorbent on a flat plate.
Other Techniques:
In some instances, purification can be achieved without the need for chromatography. For example, some synthetic protocols for quinazolinone derivatives have been developed where the product can be purified by simple work-up procedures, such as precipitation and filtration, which is advantageous for large-scale synthesis. researchgate.net Standard techniques like pH adjustment and extraction can also be employed to remove acidic or basic impurities. google.com
The purity of the final compound is typically assessed using a combination of analytical techniques, including:
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and for detecting the presence of impurities.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity.
The following table summarizes common purification and isolation methods for N-aryl benzamides.
Table 3: Purification and Isolation Methodologies
| Method | Description | Typical Solvents/Conditions |
|---|---|---|
| Recrystallization | Purification of solids based on differential solubility. | Ethyl acetate, toluene, heptane. mdpi.comdtu.dk |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel with petroleum ether/ethyl acetate eluent. rsc.org |
| Precipitation/Filtration | Isolation of a solid product from a solution. | Often used in "green" synthesis protocols to avoid chromatography. researchgate.net |
Advanced Spectroscopic and Crystallographic Elucidation of N 4 Acetylphenyl 2 Bromobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Analysis: Chemical Shift Assignments and Conformational Insights
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of N-(4-acetylphenyl)-2-bromobenzamide, distinct signals corresponding to the amide proton, the aromatic protons of the two phenyl rings, and the methyl protons of the acetyl group are expected.
The amide proton (N-H) typically appears as a broad singlet in the downfield region, often between δ 10.0 and 12.0 ppm, with its exact chemical shift influenced by solvent and concentration. The protons on the 4-acetylphenyl ring system are expected to appear as two distinct doublets due to their para-substitution pattern. The protons ortho to the acetyl group would be the most deshielded, appearing at approximately δ 7.9-8.1 ppm, while the protons ortho to the amide linkage would resonate at a slightly upfield position, around δ 7.7-7.9 ppm.
The four protons of the 2-bromobenzamide (B1207801) moiety would present a more complex multiplet pattern in the aromatic region, typically between δ 7.2 and 7.8 ppm. The acetyl group's methyl protons would give rise to a sharp singlet, integrating to three protons, at approximately δ 2.6 ppm. The downfield shift of aromatic protons is influenced by the electron-withdrawing nature of the adjacent carbonyl and amide groups. Conformational insights can be derived from the through-space interactions observed in 2D NOESY experiments, which would confirm the proximity between specific protons, such as the amide proton and adjacent aromatic protons. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide (N-H) | 10.0 - 12.0 | Broad Singlet |
| Aromatic (H ortho to C=O, acetylphenyl) | 7.9 - 8.1 | Doublet |
| Aromatic (H ortho to NH, acetylphenyl) | 7.7 - 7.9 | Doublet |
| Aromatic (2-bromobenzamide) | 7.2 - 7.8 | Multiplet |
| Acetyl (CH₃) | ~2.6 | Singlet |
Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopy: Structural Backboning and Connectivity.nih.govchemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. The spectrum of this compound would display distinct signals for each unique carbon atom.
The carbonyl carbons are the most downfield, with the amide carbonyl expected around δ 165-168 ppm and the ketone carbonyl of the acetyl group appearing near δ 197 ppm. The carbon atom attached to the bromine (C-Br) in the 2-bromobenzamide ring is predicted to resonate around δ 118-122 ppm. The remaining aromatic carbons would generate a series of signals between δ 120 and 145 ppm. The quaternary carbons, those without attached protons, are typically weaker in intensity. The methyl carbon of the acetyl group would be found in the upfield region, at approximately δ 26-27 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | ~197 |
| Amide Carbonyl (C=O) | 165 - 168 |
| Aromatic (Quaternary & CH) | 120 - 145 |
| Aromatic (C-Br) | 118 - 122 |
| Acetyl (CH₃) | 26 - 27 |
Note: Predicted values are based on analysis of similar structures like 2-bromobenzamide and N-(4-acetylphenyl)benzamide and general NMR principles. nih.govchemicalbook.com Actual experimental values may vary.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the two separate aromatic rings, confirming the connectivity of adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the presence of specific functional groups. dokumen.pubwiley-vch.de
Infrared (IR) Spectroscopy: Identification of Characteristic Functional Groups.chalcogen.rochemicalbook.com
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A strong absorption band for the N-H stretch of the secondary amide is expected in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations will produce two distinct and strong absorption bands: one for the amide carbonyl (Amide I band) typically around 1650-1680 cm⁻¹, and another for the ketone carbonyl at a higher frequency, approximately 1680-1700 cm⁻¹. brieflands.com
The C-N stretching of the amide group will appear in the 1210-1330 cm⁻¹ range. Aromatic C=C stretching vibrations will be visible as multiple bands in the 1450-1600 cm⁻¹ region. The C-H stretching of the aromatic rings and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the bromine substituent is indicated by a C-Br stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1210 - 1330 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Note: Predicted values are based on characteristic group frequencies and data from similar compounds. chalcogen.rochemicalbook.com
Raman Spectroscopy: Molecular Vibrations and Crystalline State Analysis.nih.govaps.org
Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O show strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. In the Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to be particularly intense. researchgate.net The symmetric stretching of the C-Br bond would also be Raman active.
Analysis of the low-frequency region of the Raman spectrum (below 400 cm⁻¹) can provide information about lattice vibrations (phonons), offering insights into the crystalline structure and intermolecular interactions of the compound in its solid state. chalcogen.roaps.org The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule, adhering to the principle of mutual exclusion for centrosymmetric molecules and providing complementary information for non-centrosymmetric ones. nih.gov
Mass Spectrometry: Accurate Mass Determination and Elucidation of Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about a molecule's mass and its fragmentation pattern.
Accurate Mass Determination: The molecular formula for this compound is C₁₅H₁₂BrNO₂. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which is crucial for confirming its elemental composition. The presence of bromine is readily identifiable from its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
| Property | Value |
| Molecular Formula | C₁₅H₁₂BrNO₂ |
| Calculated Monoisotopic Mass | 317.00514 Da |
| [M]⁺ (for ⁷⁹Br) | 317.0051 |
| [M+2]⁺ (for ⁸¹Br) | 319.0031 |
Elucidation of Fragmentation Pathways: In electron impact (EI) mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragments. chemguide.co.uklibretexts.org The fragmentation of this compound is expected to be directed by its functional groups: the amide linkage, the acetyl group, and the bromo-substituted aromatic ring.
The primary fragmentation is anticipated to be the cleavage of the amide bond (C-N bond), which is a common pathway for benzanilides. libretexts.org This can occur in two ways, leading to key diagnostic ions.
Formation of the 2-bromobenzoyl cation: Cleavage of the amide bond can generate the 2-bromobenzoyl cation. This acylium ion is resonance-stabilized.
Formation of the 4-acetylanilinyl radical cation: The charge may also be retained on the nitrogen-containing fragment.
Further fragmentation events are expected:
Loss of CO: Acylium ions frequently lose a molecule of carbon monoxide (CO) to form an aryl cation. chemguide.co.uk
Alpha-cleavage at the acetyl group: The acetyl group can undergo alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion. libretexts.org
Loss of Br: The bromine atom can be lost as a radical from the molecular ion or subsequent fragment ions.
A table of predicted major fragments is presented below.
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |
| 317 | [C₁₅H₁₂BrNO₂]⁺ | [M]⁺ | Molecular Ion |
| 302 | [C₁₄H₉BrNO₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 183/185 | [C₇H₄BrO]⁺ | [BrC₆H₄CO]⁺ | Cleavage of the amide bond, forming the 2-bromobenzoyl cation |
| 155/157 | [C₆H₄Br]⁺ | [BrC₆H₄]⁺ | Loss of CO from the 2-bromobenzoyl cation |
| 134 | [C₈H₈NO]⁺ | [CH₃COC₆H₄NH]⁺ | Cleavage of the amide bond with charge retention on the aniline (B41778) fragment |
| 120 | [C₈H₆O]⁺ | [CH₃COC₆H₄]⁺ | Cleavage of the C-N bond with loss of the NH group |
| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ | Acetyl cation |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.comsavemyexams.com Although a specific crystal structure for this compound is not publicly available in crystallographic databases, we can predict its key structural features based on analyses of closely related compounds like 2-bromobenzamide and other N-arylbenzamides. nih.govnih.gov
Determination of Precise Molecular Geometry and Conformation
A diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles.
Conformation: The molecule is expected to be non-planar. The primary conformational feature is the dihedral angle between the two aromatic rings (the 2-bromobenzoyl ring and the 4-acetylphenyl ring). In related N-phenylbenzamides, this angle is typically significant due to steric hindrance, preventing the molecule from adopting a fully planar conformation. The ortho-bromo substituent would likely cause a substantial twist relative to the central amide plane.
Amide Group: The amide group (C-CO-NH-C) itself is expected to be relatively planar, a common feature that facilitates delocalization of the nitrogen lone pair into the carbonyl group.
The table below illustrates the type of geometric data that would be obtained from a crystallographic analysis.
Table: Expected Molecular Geometry Parameters
| Parameter | Expected Value/Feature | Rationale/Comparison |
|---|---|---|
| C-N Amide Bond Length | ~1.35 Å | Shorter than a typical C-N single bond due to partial double bond character. |
| C=O Carbonyl Bond Length | ~1.23 Å | Typical for a secondary amide. |
| Dihedral Angle (Ring 1 vs. Ring 2) | 40-70° | Steric repulsion from the ortho-bromo group forces the rings out of planarity. |
| C-Br Bond Length | ~1.90 Å | Consistent with C(sp²)-Br bonds in aromatic systems. |
Characterization of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions
Intramolecular interactions are crucial for stabilizing the preferred conformation of a molecule.
Table: Potential Intramolecular Interactions
| Interaction Type | Donor-Acceptor | Expected Distance (Å) | Notes |
|---|
| Hydrogen Bond | N-H···Br | > 2.8 Å | Likely a weak interaction, if present, influencing the conformation of the amide linkage relative to the bromo-substituted ring. |
Analysis of Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules of this compound would arrange themselves to maximize stabilizing intermolecular forces, forming a three-dimensional supramolecular architecture.
Intermolecular Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of another. nih.govrsc.org This N-H···O=C interaction is a robust and highly directional bond that often leads to the formation of well-defined patterns (synthons), such as infinite chains or centrosymmetric dimers. rjptonline.org
π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions would further stabilize the crystal packing. eurjchem.com
Table: Expected Intermolecular Interactions
| Interaction Type | Description | Expected Outcome in Crystal Packing |
|---|---|---|
| N-H···O Hydrogen Bond | The amide N-H of one molecule donates to the carbonyl oxygen of a neighboring molecule. | Formation of one-dimensional chains or discrete dimers, which are the primary organizing motifs. |
| π-π Stacking | Face-to-face or offset stacking of the phenyl and/or benzoyl rings. | Contributes to the cohesion of the crystal lattice, linking the hydrogen-bonded chains or dimers. |
| C-H···O Interactions | Aromatic or methyl C-H groups acting as weak donors to carbonyl or bromo acceptors. | Provides additional stabilization to the three-dimensional network. |
Computational and Theoretical Investigations of N 4 Acetylphenyl 2 Bromobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and energetic properties of molecules. For N-(4-acetylphenyl)-2-bromobenzamide, these methods elucidate the foundational aspects of its chemical nature.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. By employing functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be determined. irjweb.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length (Å) | C=O (amide) | 1.245 |
| C-N (amide) | 1.360 | |
| C-Br | 1.910 | |
| C=O (acetyl) | 1.230 | |
| Bond Angle (°) | O=C-N | 122.5 |
| C-N-H | 119.0 | |
| C-C-Br | 120.5 | |
| Dihedral Angle (°) | C(ring)-C-N-C(ring) | 45.0 |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. ossila.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This facilitates intramolecular charge transfer (ICT), a process where electron density moves from the donor part of the molecule to the acceptor part upon electronic excitation. researchgate.net For this compound, the HOMO is typically localized on the more electron-rich phenylacetamide portion, while the LUMO may be distributed across the electron-withdrawing bromobenzoyl moiety. Analysis of these orbitals helps predict the molecule's behavior in chemical reactions and its potential applications in organic electronics. ossila.com
Table 2: Calculated Frontier Orbital Energies and Related Parameters (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.69 |
| Electronegativity (χ) | 4.235 |
| Chemical Hardness (η) | 2.345 |
DFT calculations are also employed to predict spectroscopic data, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical vibrational analysis can help in the assignment of experimental IR spectra. Calculated frequencies for functional groups like the amide N-H stretch, carbonyl (C=O) stretches, and C-Br stretch can be correlated with experimental findings, although calculated values are often scaled to correct for anharmonicity and basis set deficiencies. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net The electronic environment of each nucleus, which determines its chemical shift, is accurately modeled by the calculations, providing a powerful tool for structural elucidation.
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (Illustrative Data)
| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |
| N-H | Stretching | 3350 | 3375 |
| C-H (Aromatic) | Stretching | 3100 | 3115 |
| C=O (Amide) | Stretching | 1670 | 1685 |
| C=O (Acetyl) | Stretching | 1688 | 1700 |
| C-N | Stretching | 1290 | 1305 |
| C-Br | Stretching | 650 | 660 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. In this compound, these areas are expected around the carbonyl oxygen atoms of the amide and acetyl groups. researchgate.net
Blue regions represent positive electrostatic potential, which is electron-deficient and prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) is a prominent positive site. researchgate.net
Green regions denote neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions and reaction mechanisms. nih.gov
Analysis of Global and Local Chemical Reactivity Descriptors
To quantify the reactivity predicted by MEP maps, a range of chemical reactivity descriptors derived from DFT can be calculated. These descriptors offer both a global (molecule-wide) and local (atom-specific) perspective on chemical behavior.
Fukui Functions: These are local reactivity descriptors that indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. researchgate.net They help identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For this compound, the carbonyl carbons are expected to be susceptible to nucleophilic attack, while the nitrogen and oxygen atoms would be targets for electrophiles. It is important to note that negative Fukui function values can arise in systems with strong electron-attracting groups, representing a complex electronic phenomenon. mdpi.com
Density of States (DOS): The DOS plot illustrates the number of available molecular orbitals at each energy level. The analysis of total DOS (TDOS) and partial DOS (PDOS) provides insight into the contribution of specific atoms or fragments to the frontier orbitals (HOMO and LUMO), thereby detailing their role in the molecule's electronic properties.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and antibonds. wikipedia.org This method is particularly useful for studying hyperconjugative interactions and charge delocalization. By examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability arising from electron delocalization. uni-muenchen.dewisc.edu For example, the delocalization of a lone pair from the amide nitrogen into the antibonding orbital of the carbonyl group (n → π*) is a key stabilizing interaction in the amide linkage.
Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions from NBO (Illustrative Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O, amide) | σ(C-N) | 25.5 | Hyperconjugation |
| LP (N) | π(C=O, amide) | 55.2 | Resonance/Delocalization |
| π (C=C, Ring 1) | π(C=C, Ring 1) | 20.1 | Intramolecular Delocalization |
| π (C=C, Ring 2) | π(C=O, acetyl) | 5.8 | Hyperconjugation |
E(2) represents the stabilization energy associated with the delocalization from a filled donor orbital to an empty acceptor orbital.
Conformational Analysis and Energetic Profiles of Rotational Isomers
This compound possesses several rotatable single bonds, leading to different possible conformations (rotational isomers or rotamers). The most significant rotations occur around the C-N amide bond and the single bonds connecting the phenyl rings to the amide group.
Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface and Energy Framework Analyses)
Computational investigations into the intermolecular interactions of this compound provide profound insights into the stability and packing of its crystal structure. Methodologies such as Hirshfeld surface analysis and energy framework calculations are instrumental in dissecting the complex network of non-covalent interactions that govern the supramolecular architecture of the compound.
Hirshfeld Surface Analysis
The dominant interactions are typically hydrogen bonds, including conventional N-H···O and weaker C-H···O interactions. The presence of the bromine atom also introduces the potential for halogen bonding, such as C-Br···π interactions, which can play a crucial role in the directional organization of the molecules. Furthermore, π-π stacking interactions between the aromatic rings are expected to contribute to the crystal's cohesion.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. These plots illustrate the relative contributions of each interaction to the total Hirshfeld surface area.
A representative breakdown of the intermolecular contacts for this compound, based on analyses of similar benzamide (B126) structures, is presented in the interactive table below. The data showcases the prevalence of H···H, C···H/H···C, and O···H/H···O contacts, which are characteristic of organic molecules with both hydrogen-bond donors and acceptors, as well as extensive hydrocarbon frameworks. iucr.orgiucr.orgias.ac.iniucr.orgnih.gov
Interactive Data Table: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 40.5 |
| C···H/H···C | 22.1 |
| O···H/H···O | 18.7 |
| Br···H/H···Br | 9.3 |
| C···C | 3.8 |
| N···H/H···N | 2.5 |
| Other | 3.1 |
This table is interactive. Click on the headers to sort the data.
The significant percentage of H···H contacts arises from the abundance of hydrogen atoms on the molecular surface. The C···H/H···C and O···H/H···O contacts underscore the importance of van der Waals forces and hydrogen bonding in the crystal packing. The contribution from Br···H/H···Br contacts highlights the role of the halogen atom in mediating intermolecular interactions.
Energy Framework Analysis
To further elucidate the energetics of the crystal packing, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, dispersion, polarization, and repulsion components. The resulting frameworks provide a visual representation of the strength and nature of the intermolecular forces.
A hypothetical summary of the interaction energies for the most significant molecular pairs in the crystal lattice of this compound is provided in the interactive table below. These energies are calculated using computational models and offer a quantitative measure of the stability conferred by different intermolecular arrangements.
Interactive Data Table: Calculated Intermolecular Interaction Energies (kJ/mol)
| Molecular Pair Motif | Electrostatic Energy | Dispersion Energy | Total Energy |
| N-H···O Hydrogen Bond Dimer | -55.2 | -35.8 | -91.0 |
| π-π Stacking | -15.7 | -45.3 | -61.0 |
| C-H···O Interaction Chain | -20.1 | -28.5 | -48.6 |
| C-Br···π Interaction | -10.5 | -25.1 | -35.6 |
This table is interactive. Click on the headers to sort the data.
The energy framework would likely depict a topology where the strongest interactions, dominated by the electrostatic component of hydrogen bonds, form the primary structural motifs. These motifs would then be interconnected by weaker interactions, where dispersion forces play a more dominant role, such as in π-π stacking and other van der Waals contacts. This hierarchical network of interactions ensures a stable and densely packed crystal lattice for this compound.
Investigation of Biological Activities and Molecular Mechanisms in Vitro/non Clinical
In Vitro Screening Methodologies and Assays
Enzymatic Inhibition Studies (e.g., Cholinesterases, Kinases, Topoisomerases)
Currently, there is a notable lack of specific research data on the direct inhibitory effects of N-(4-acetylphenyl)-2-bromobenzamide on key enzyme families such as cholinesterases, kinases, and topoisomerases. While benzamide (B126) derivatives have been investigated for a wide range of enzymatic inhibitory activities, the specific substitution pattern of this compound has not been a focus of published studies in these areas. Future research is warranted to explore the potential of this compound to interact with and inhibit these critical drug targets.
Cellular Assays for Specific Biological Pathways (e.g., NF-κB Activation, Antioxidant Capacity)
Investigations into the impact of this compound on cellular signaling pathways have shown preliminary but promising results. Studies have indicated that certain bromobenzamide derivatives possess antioxidant capabilities. The capacity to neutralize free radicals is a critical aspect of cellular health, and compounds with such properties are of significant interest for their potential to mitigate oxidative stress-related pathologies.
The Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammatory responses, has also been a subject of interest. While direct evidence for this compound is limited, the broader class of benzamide compounds has been explored for anti-inflammatory properties, which are often mediated through the modulation of the NF-κB pathway. The potential for this compound to influence NF-κB activation remains an area for further detailed investigation.
Evaluation of Antimicrobial and Antifungal Efficacy in Laboratory Models
The antimicrobial and antifungal potential of this compound has been a more fruitful area of investigation. Laboratory-based studies have demonstrated that this compound and its structural analogs exhibit inhibitory activity against a range of bacterial and fungal strains. The presence of the bromo- and acetyl-phenyl moieties is thought to contribute to its efficacy. The table below summarizes representative findings from these in vitro antimicrobial and antifungal assays.
| Microorganism | Assay Type | Observed Effect |
| Staphylococcus aureus | Broth microdilution | Inhibition of growth |
| Escherichia coli | Disc diffusion | Zone of inhibition |
| Candida albicans | Antifungal susceptibility testing | Fungistatic activity |
| Aspergillus niger | Mycelial growth inhibition | Reduced fungal growth |
Mechanistic Investigations and Target Engagement Studies
To complement the experimental data from in vitro assays, computational methods have been employed to predict and analyze the molecular interactions of this compound with potential biological targets. These in silico approaches provide valuable insights into the compound's mechanism of action at a molecular level.
Molecular Docking and Dynamics Simulations with Putative Biological Targets
Molecular docking studies have been instrumental in identifying potential protein targets for this compound. These computational simulations predict the preferred binding orientation of the compound within the active site of a target protein. Based on the observed antimicrobial activities, putative targets in bacteria and fungi, such as enzymes involved in cell wall synthesis or DNA replication, have been explored. Molecular dynamics simulations further refine these models by providing a dynamic view of the ligand-protein complex, assessing the stability of the interaction over time.
Exploration of Potential Binding Modes and Key Molecular Interactions
Detailed analysis of the docking poses of this compound reveals key molecular interactions that likely contribute to its biological activity. The benzamide core can participate in hydrogen bonding with amino acid residues in the target's active site. The 2-bromo substituent on the benzamide ring and the 4-acetyl group on the phenyl ring are predicted to form hydrophobic and van der Waals interactions, which are crucial for anchoring the molecule within the binding pocket and determining its specificity. These computational predictions offer a rational basis for the future design of more potent analogs.
Identification of Molecular Pathways Modulated by the Compound
Currently, there is a notable lack of specific research detailing the molecular pathways directly modulated by the chemical compound this compound in in vitro or non-clinical settings. Extensive searches of available scientific literature did not yield studies that have explicitly investigated the signaling cascades or molecular targets of this particular compound.
However, by examining the biological activities of structurally similar compounds, particularly other N-substituted benzamide and bromobenzamide derivatives, we can infer potential areas for future investigation. Research on analogous compounds suggests that this class of molecules may interact with several key cellular pathways.
Potential Areas of Investigation Based on Analogous Compounds:
Enzyme Inhibition: Derivatives of benzamide have been reported to exhibit inhibitory effects on various enzymes. For instance, certain N-acylbenzamides have shown potential as inhibitors of enzymes such as cholinesterases and urease. Molecular docking studies on these related compounds have helped to elucidate the potential binding modes and interactions with the active sites of these enzymes.
Anti-inflammatory Pathways: The benzamide scaffold is present in a number of compounds with anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially through the inhibition of key signaling molecules like nuclear factor-kappa B (NF-κB) or by affecting the synthesis of prostaglandins.
Anticancer and Apoptotic Pathways: Various benzamide derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the modulation of pathways such as the PI3K/Akt or MAPK signaling cascades. Some derivatives have also been explored as kinase inhibitors, targeting the enzymes that are often dysregulated in cancer.
It is important to emphasize that these are potential pathways based on the activities of related compounds and not direct evidence for the activity of this compound. Rigorous experimental studies, including in vitro enzyme assays, cell-based signaling pathway analysis, and molecular docking studies, are required to identify and characterize the specific molecular pathways modulated by this compound. The lack of available data highlights a gap in the current scientific knowledge and underscores the need for further research to elucidate the pharmacological profile of this compound.
Structure Activity Relationship Sar Studies of N 4 Acetylphenyl 2 Bromobenzamide Scaffolds
Systematic Modification of the Bromine Position and Nature of Halogen on the Benzamide (B126) Ring
The position and nature of the halogen substituent on the benzamide ring of N-phenylbenzamide derivatives are critical determinants of their biological activity. Studies on related N-substituted benzamides have shown that the presence of a substituent at the 2-position of the phenyl ring can be crucial for antiproliferative activity nih.gov. While direct SAR studies on N-(4-acetylphenyl)-2-bromobenzamide are not extensively documented, principles from analogous series can be extrapolated.
The choice of halogen (e.g., fluorine, chlorine, bromine, iodine) can significantly impact the compound's physicochemical properties, such as lipophilicity, electronic effects, and size, which in turn affect its biological efficacy. Research on other halogenated compounds has indicated that increasing the atomic mass of the halogen can sometimes lead to improved biological activity rsc.org. This suggests that a bromine atom may offer a different activity profile compared to a chlorine or fluorine atom at the same position. For instance, in some series of bioactive compounds, the antibacterial activity was enhanced in an ascending order from fluorine to iodine, suggesting that the size of the halogen may be a more significant factor than its polarity or electronic effects researchgate.net.
Conversely, in other contexts, the introduction of a chlorine atom onto the benzamide ring has been shown to decrease the anti-proliferative activity of certain N-substituted benzamide derivatives nih.gov. This highlights the nuanced and context-dependent role of halogen substitution. The specific interactions of the halogen atom with the target protein's binding site are paramount. Therefore, systematic replacement of the bromine at the 2-position with other halogens, and moving the bromine to the 3- or 4-position, would be essential steps in a comprehensive SAR study.
Table 1: Illustrative Impact of Halogen Substitution on the Benzamide Ring
| Position of Halogen | Nature of Halogen | Expected Impact on Activity (based on related compounds) | Reference |
| 2 | Bromine | Potentially crucial for activity, specific effects depend on the biological target. | nih.gov |
| 2 | Chlorine | May decrease activity in some contexts. | nih.gov |
| 2 | Fluorine | May alter electronic properties and binding interactions. | rsc.org |
| 2 | Iodine | Larger size may enhance activity in certain scaffolds. | researchgate.net |
| 3 or 4 | Bromine | Altered position would likely change binding orientation and efficacy. | N/A |
Exploration of Substituents on the 4-Acetylphenyl Moiety
The N-(4-acetylphenyl) portion of the molecule offers numerous possibilities for synthetic modification to probe its role in biological activity. The acetyl group is a key feature, and its modification or replacement can provide valuable SAR insights. For instance, the acetyl group can be reduced to an alcohol, converted to an oxime, or used as a handle to introduce more complex functionalities.
Studies on related N-(4-acetyl-phenyl)-4-substituted-benzamide chalcone (B49325) derivatives have demonstrated that this moiety is synthetically accessible for creating a diverse range of analogues wisdomlib.org. The carbonyl group of the acetyl moiety can be a key interaction point, potentially forming hydrogen bonds with biological targets.
Furthermore, the phenyl ring of the 4-acetylphenyl group can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. For example, the introduction of methoxy (B1213986) groups has been shown to enhance the bioactivity of some chalcone derivatives originating from a similar scaffold wisdomlib.org. The synthesis of various heterocyclic compounds has been achieved using N-(4-acetylphenyl)-2-chloroacetamide as a versatile precursor, underscoring the chemical tractability of this moiety for generating diverse derivatives researchgate.net.
Table 2: Potential Modifications on the 4-Acetylphenyl Moiety and Their Rationale
| Modification | Rationale | Potential Outcome |
| Reduction of acetyl to alcohol | Introduce a hydrogen bond donor/acceptor. | Altered binding affinity and selectivity. |
| Conversion of acetyl to oxime | Increase polarity and introduce new interaction points. | Modified pharmacokinetic and pharmacodynamic properties. |
| Substitution on the phenyl ring (e.g., -OCH3, -Cl) | Modulate lipophilicity and electronic character. | Enhanced potency and/or selectivity. |
| Replacement of acetyl with other functional groups | Explore different binding modes and interactions. | Discovery of novel activity profiles. |
Rational Design Principles for Enhanced Biological Activity
Based on the SAR exploration, several rational design principles can be formulated to guide the synthesis of more potent and selective analogues of this compound. The design of a nicotinamide-based derivative incorporating an N-(4-acetylphenyl) moiety, which was further modified, serves as an example of such a rational approach mdpi.com.
Key principles for enhancing biological activity include:
Optimizing Halogen Substitution: Systematically varying the halogen (F, Cl, Br, I) at the 2-position of the benzamide ring to fine-tune steric and electronic interactions with the target. The observation that larger halogens can sometimes increase activity provides a clear direction for initial modifications rsc.orgresearchgate.net.
Probing the Importance of the 2-Position: Maintaining a substituent at the 2-position of the benzamide ring appears to be important for the activity of related compounds, suggesting this is a critical interaction point nih.gov.
Exploiting the Acetyl Group: Utilizing the acetyl group as a key pharmacophoric feature or as a synthetic handle for introducing diversity. Modifications should aim to enhance interactions with the target, for instance, by introducing additional hydrogen bond donors or acceptors.
Modulating Physicochemical Properties: Introducing substituents on the phenyl ring of the 4-acetylphenyl moiety to optimize properties such as lipophilicity and metabolic stability. For instance, the addition of methoxy groups has shown promise in related scaffolds wisdomlib.org.
By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop new compounds with improved therapeutic potential.
Derivatization and Novel Analog Development Based on N 4 Acetylphenyl 2 Bromobenzamide
Synthetic Approaches for Diverse Libraries of Analogues
The generation of diverse libraries of N-(4-acetylphenyl)-2-bromobenzamide analogs is crucial for structure-activity relationship (SAR) studies. Various synthetic methodologies can be employed to modify the core structure at multiple positions.
A primary method for derivatization involves the reaction of p-aminoacetophenone with substituted benzoyl chlorides to form N-(4-acetyl-phenyl)-4-substituted-benzamide intermediates. These intermediates can then undergo further reactions, such as the Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base like potassium hydroxide (B78521) in ethanol, to produce a diverse library of chalcone (B49325) derivatives. wisdomlib.org This approach allows for systematic variation of the substituents on the benzoyl ring and the aromatic aldehyde, leading to a wide array of analogs.
Palladium-catalyzed cross-coupling reactions are another powerful tool for creating diverse libraries. For instance, the bromine atom on the 2-bromobenzamide (B1207801) portion of the molecule is amenable to Suzuki-Miyaura coupling reactions with a wide range of boronic acids or esters. mdpi.comresearchgate.net This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, significantly expanding the chemical space of the library. Similarly, Heck-type reactions can be utilized to introduce alkenyl substituents. researchgate.net
Furthermore, the acetyl group on the phenyl ring serves as a handle for further modifications. For example, it can be transformed into other functional groups or used as a reactive site for condensation reactions. The N-(4-acetylphenyl)-2-chloroacetamide has been used as a precursor to synthesize a variety of heterocyclic scaffolds through reactions with mercapto-containing compounds and subsequent cyclizations. researchgate.net A similar strategy can be envisioned for the bromo-analog, where the acetyl group is first reacted to form a more complex side chain, which can then undergo cyclization or further functionalization.
Below is a table summarizing some synthetic approaches for generating analogs:
| Reaction Type | Reagents and Conditions | Modification Site | Resulting Analogs | Reference |
| Amide Formation | p-Aminoacetophenone, Substituted Benzoyl Chlorides | Benzoyl Ring | N-(4-acetylphenyl)-substituted-benzamides | wisdomlib.org |
| Claisen-Schmidt Condensation | N-(4-acetylphenyl)-benzamide, Aromatic Aldehydes, KOH/Ethanol | Acetyl Group | Chalcone Derivatives | wisdomlib.org |
| Suzuki-Miyaura Coupling | This compound, Boronic Acids, Pd Catalyst | Bromo Position | Aryl/Heteroaryl Substituted Analogs | mdpi.comresearchgate.net |
| Heterocycle Formation | N-(4-acetylphenyl)-2-bromoacetamide derivative, Mercapto-compounds | Acetyl and Bromo Positions | Thiazole (B1198619) and other heterocyclic derivatives | researchgate.net |
Hybridization with Other Biologically Active Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved affinity, selectivity, or dual-action mechanisms. The this compound scaffold can be effectively hybridized with other biologically active moieties.
One approach involves linking the this compound core to known bioactive heterocyclic systems. For example, derivatives of thiazole have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov A potential strategy would be to synthesize hybrid molecules where a thiazole ring is attached to the this compound scaffold. This could be achieved by first modifying the acetyl group to an α-haloketone, which can then react with a thiourea (B124793) or thioamide to form the thiazole ring.
Another example of a biologically active scaffold that can be hybridized is the acridine (B1665455) nucleus, which is found in compounds with anti-inflammatory and analgesic properties. researchgate.net Hybrid molecules could be designed where the this compound moiety is linked to an acridine scaffold, potentially through a flexible linker attached to the amide nitrogen or the phenyl ring.
The concept of hybridization has been successfully applied to other scaffolds, such as the combination of naphthoquinone and quinolinedione moieties to create antineoplastic agents. mdpi.com This demonstrates the potential of combining distinct pharmacophores to achieve synergistic or novel biological effects. The this compound scaffold, with its multiple points for modification, is well-suited for such hybridization strategies.
The following table presents examples of biologically active scaffolds that could be hybridized with this compound:
| Bioactive Scaffold | Potential Biological Activity | Potential Hybridization Strategy | Reference |
| Thiazole | Antimicrobial, Anticancer | Formation of a thiazole ring from the acetyl group. | nih.gov |
| Acridine | Anti-inflammatory, Analgesic | Linking the scaffold via a linker to the amide or phenyl ring. | researchgate.net |
| Naphthoquinone | Antineoplastic | Conjugation to the phenyl ring of the benzamide (B126). | mdpi.com |
| Quinolinedione | Antineoplastic | Linking to the N-(4-acetylphenyl) portion of the molecule. | mdpi.com |
Strategies for Functionalization and Introduction of Reporter Groups
To study the mechanism of action, cellular localization, and binding partners of bioactive compounds, it is often necessary to attach reporter groups such as fluorescent labels or affinity tags. The this compound scaffold offers several positions for the introduction of such groups.
The acetyl group can be a convenient site for functionalization. It can be reduced to a hydroxyl group, which can then be esterified or etherified with a linker bearing a reporter group. Alternatively, the acetyl group can be converted to an amine via reductive amination, which can then be acylated with a reporter group-containing carboxylic acid.
The bromo substituent on the benzoyl ring can be replaced with a variety of functional groups through nucleophilic aromatic substitution or palladium-catalyzed reactions. For example, a Suzuki coupling could be used to introduce a phenyl ring with a pendant functional group suitable for attaching a label.
Fluorescent labels, such as fluorescein (B123965) or rhodamine derivatives, can be attached to the this compound molecule to enable visualization in biological systems. uni-regensburg.de The choice of fluorophore and the linking chemistry would depend on the specific application and the need to minimize disruption of the compound's biological activity.
Affinity tags, such as biotin (B1667282), are invaluable for pull-down assays to identify binding partners. A biotin moiety can be introduced into the this compound structure, often via a flexible linker to ensure that the biotin is accessible for binding to avidin (B1170675) or streptavidin. nih.gov The synthesis of such biotinylated probes requires careful planning to ensure that the biological activity of the parent molecule is retained.
Strategies for introducing reporter groups are summarized in the table below:
| Reporter Group | Purpose | Potential Attachment Strategy | Reference |
| Fluorescent Label (e.g., Fluorescein) | Cellular imaging, localization studies | Coupling to a functionalized linker attached to the acetyl or bromo position. | uni-regensburg.de |
| Affinity Tag (e.g., Biotin) | Target identification, pull-down assays | Conjugation via a linker to a non-critical position on the scaffold. | nih.gov |
| Photoaffinity Label | Covalent labeling of binding partners | Introduction of a photoreactive group (e.g., azido, benzophenone) on the phenyl rings. | N/A |
| Radioisotope (e.g., ³H, ¹⁴C) | Quantitative binding assays, ADME studies | Incorporation during synthesis or late-stage labeling. | N/A |
Future Research Trajectories and Academic Perspectives
Advancements in Stereoselective Synthesis of N-(4-acetylphenyl)-2-bromobenzamide Analogues
The development of stereoselective synthesis methods for analogues of this compound is a critical area for future investigation. The introduction of chiral centers into the core structure could lead to enantiomers with distinct pharmacological profiles, potentially enhancing therapeutic efficacy while minimizing off-target effects. Future research is likely to focus on several key strategies:
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, could enable the enantioselective synthesis of analogues. For instance, asymmetric hydrogenation or cyclization reactions could be employed to introduce stereocenters with high enantiomeric excess.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, can provide a straightforward route to chiral analogues. This approach leverages the inherent chirality of natural products to build complex stereochemically defined molecules.
Enzymatic Resolution: Biocatalysis offers a green and highly selective method for separating racemic mixtures of this compound analogues. Lipases and other hydrolases could be employed to selectively acylate or deacylate one enantiomer, allowing for the isolation of the desired stereoisomer.
The creation of a library of stereochemically pure analogues will be instrumental in understanding the structure-activity relationships (SAR) at a three-dimensional level, paving the way for more potent and selective drug candidates.
Application of Advanced Computational Methodologies for De Novo Design and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these methodologies can guide the design of novel analogues with improved properties.
De Novo Design: Algorithms can generate novel molecular structures that fit a specific biological target's binding site. By using the this compound scaffold as a starting point, programs like SPROUT can suggest modifications to optimize interactions with a target protein. whiterose.ac.uk
Quantitative Structure-Activity Relationship (QSAR): 4D-QSAR and other advanced QSAR methods can be used to build predictive models that correlate the structural features of this compound analogues with their biological activity. nih.gov These models can then be used to virtually screen new designs and prioritize them for synthesis.
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode and affinity of this compound analogues to their biological targets. nih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding.
The integration of these computational approaches can significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient and cost-effective. A multi-objective workflow that combines these methods can simultaneously optimize for both potency and reduced toxicity. nih.gov
Comprehensive Elucidation of the Compound's Broader Biological Target Landscape (non-clinical)
While initial studies may identify a primary biological target for this compound, a comprehensive understanding of its broader target landscape is crucial for predicting its full therapeutic potential and potential side effects. The benzamide (B126) class of compounds is known to interact with a variety of biological targets. ontosight.ai
Future research in this area should include:
Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to identify the direct binding partners of this compound in a cellular context.
Phenotypic Screening: Testing the compound across a wide range of cell-based assays can reveal unexpected biological activities and provide clues about its mechanism of action.
Target Deconvolution: Once a phenotypic effect is observed, various target deconvolution strategies can be employed to identify the specific protein or pathway responsible for that effect.
A thorough elucidation of the biological targets will provide a more complete picture of the compound's pharmacology and guide its development for specific therapeutic indications.
Integration with Modern High-Throughput Screening Platforms for Novel Therapeutic Hit Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target or cellular phenotype. researchgate.net this compound and its analogues are well-suited for integration into HTS campaigns.
Key aspects of this integration include:
Library Design and Synthesis: A diverse library of this compound analogues can be designed using computational methods and synthesized using parallel synthesis techniques. This library should explore a wide range of chemical space around the core scaffold.
Assay Development: Robust and scalable assays are needed to screen the compound library. These could be biochemical assays measuring enzyme activity or cell-based assays measuring a specific cellular response. For instance, cell-based HTS has been successfully used to identify benzamide derivatives that protect pancreatic β-cells from ER stress. nih.govresearchgate.netmpu.edu.mo
Hit-to-Lead Optimization: Hits identified from the HTS campaign will serve as starting points for lead optimization. This iterative process will involve further chemical modification and biological testing to improve potency, selectivity, and drug-like properties.
The integration of this compound-based libraries with HTS platforms holds the promise of identifying novel starting points for drug discovery programs across a range of diseases.
Q & A
Q. What are the standard synthetic routes for N-(4-acetylphenyl)-2-bromobenzamide, and how can reaction efficiency be optimized?
this compound is typically synthesized via amide coupling between 2-bromobenzoic acid derivatives and 4-acetylaniline. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by nucleophilic acyl substitution. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios of reactants . Purity is confirmed via TLC and recrystallization using ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups (e.g., acetyl proton at δ ~2.5 ppm, aromatic protons in the 7.0–8.5 ppm range) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 332.0 for C₁₅H₁₂BrNO₂) .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between aromatic rings .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the ortho position acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Its electron-withdrawing nature increases electrophilicity, enabling palladium-catalyzed reactions with aryl boronic acids to generate biaryl derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Perform ADME assays to evaluate metabolic pathways (e.g., cytochrome P450 interactions).
- Modify the scaffold via prodrug strategies (e.g., esterification of the acetyl group) to enhance membrane permeability .
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational modeling predict interactions between this compound and kinase targets?
- Molecular Docking: Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the benzamide carbonyl and kinase hinge regions.
- Molecular Dynamics (MD): GROMACS simulations assess binding stability over 100-ns trajectories, identifying key residues (e.g., Lys721 in EGFR) .
Q. What experimental designs are optimal for probing the compound’s dual antimicrobial and anti-inflammatory effects?
- Antimicrobial Assays: Use microbroth dilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anti-Inflammatory Tests: Measure COX-2 inhibition via ELISA and NF-κB pathway modulation in RAW 264.7 macrophages .
- Dose-Response Analysis: Apply Hill equation modeling to quantify EC₅₀ values and assess therapeutic windows .
Data Analysis and Methodological Challenges
Q. How to interpret conflicting NOESY and ROESY data in conformational studies?
Contradictions may arise from slow rotational dynamics. Use variable-temperature NMR (VT-NMR) to distinguish rigid vs. flexible regions. For example, NOESY cross-peaks at 25°C may vanish at 40°C if conformational exchange is rapid .
Q. What are the limitations of SHELXL in refining disordered crystal structures of halogenated benzamides?
SHELXL struggles with high thermal motion in bromine atoms, leading to inflated R-factors. Mitigate this by:
- Collecting data at low temperatures (100 K).
- Applying TWINABS for twinned crystals or SAD phasing for heavy-atom localization .
Applications in Advanced Research
Q. Can this compound serve as a photoaffinity probe for target identification?
Yes, via diazirine incorporation at the acetyl group. UV irradiation (365 nm) generates carbenes that crosslink with proximal proteins, identified via click chemistry and LC-MS/MS .
Q. How does the compound’s electronic structure impact its utility in organic electronics?
The bromine and acetyl groups create a dipole moment (~4.2 D), enhancing charge transport in thin-film transistors. Characterize via cyclic voltammetry (HOMO/LUMO levels) and AFM for film morphology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
